N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyrimidines. . The unique structure of this compound, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often require heating in the presence of a desiccant such as calcium chloride to facilitate the formation of the thienopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another class of thienopyrimidines with similar biological activities.
Thieno[2,3-d]pyrimidine: Known for its potential as an anticancer agent and enzyme inhibitor.
Pyrido[2,3-d]pyrimidine: Exhibits diverse pharmacological properties, including antibacterial and antiviral activities.
Uniqueness
N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide stands out due to its unique structure, which combines features of both pyrido and thieno rings. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H12N4O2S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H12N4O2S/c1-11-5-4-8-23-16(11)22-18-13(19(23)25)9-15(26-18)17(24)21-14-7-3-2-6-12(14)10-20/h2-9H,1H3,(H,21,24) |
InChI Key |
XPEVYHKHABFTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4C#N |
Origin of Product |
United States |
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